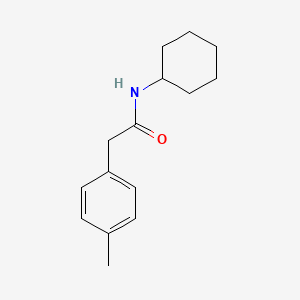
5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It is a furan derivative that exhibits potent bioactivity and has been shown to have potential as an anti-inflammatory and analgesic agent. In
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects through the inhibition of pro-inflammatory cytokines and the activation of the adenosine A1 receptor. Additionally, it has been suggested that this compound may exert its anticonvulsant effects through the modulation of voltage-gated sodium channels.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation and to reduce pain behaviors in animal models of pain. Additionally, it has been shown to reduce seizure activity in animal models of epilepsy. Furthermore, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide in lab experiments is its potent bioactivity. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models, making it a useful tool for investigating these conditions. Additionally, this compound has low toxicity and good pharmacokinetic properties, making it a safe and effective tool for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide. One potential direction is the investigation of its potential as a treatment for other conditions, such as anxiety and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic effects. Furthermore, the development of more efficient synthesis methods and the optimization of the pharmacokinetic properties of this compound could lead to its further development as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide involves the reaction of 5-(4-chlorophenyl)-2-furoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-propyl-1H-tetrazole-5-amine in the presence of triethylamine to yield the final product. The synthesis of this compound has been reported in several studies, and the yield and purity of the product have been optimized through various modifications to the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been investigated for its potential as a treatment for neuropathic pain, and it has been found to be effective in reducing pain behaviors in animal models of neuropathy. Furthermore, this compound has been studied for its potential as an anticonvulsant agent and has been shown to have anticonvulsant effects in animal models of epilepsy.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-(2-propyltetrazol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-2-9-21-19-15(18-20-21)17-14(22)13-8-7-12(23-13)10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUHQDNDIWVEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5853308.png)


![N-(3-acetylphenyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5853318.png)



![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B5853374.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)